Lansiumarin A

Description

Structure

3D Structure

Properties

IUPAC Name |

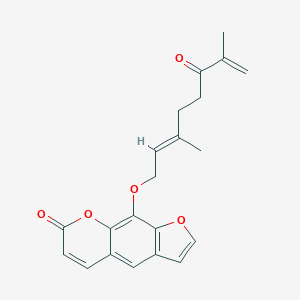

9-[(2E)-3,7-dimethyl-6-oxoocta-2,7-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)17(22)6-4-14(3)8-10-25-21-19-16(9-11-24-19)12-15-5-7-18(23)26-20(15)21/h5,7-9,11-12H,1,4,6,10H2,2-3H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVDCVZOOVTJKF-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)CCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)CC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317787 | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205115-73-7 | |

| Record name | Lansiumarin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205115-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lansiumarin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lansiumarin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of Bioactive Tetranortriterpenoids from Lansium domesticum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansium domesticum Corr., a fruit-bearing tree from the Meliaceae family, is a rich reservoir of complex bioactive molecules. While the user's query specified "Lansiumarin A," a thorough review of scientific literature did not yield a compound by this name. However, extensive research has been conducted on the isolation and characterization of a class of structurally diverse and biologically active tetranortriterpenoids from this plant. This technical guide will focus on a representative group of these compounds, the Kokosanolides , to provide an in-depth overview of their discovery, isolation, structural elucidation, and cytotoxic activity. This document will serve as a comprehensive resource, detailing the experimental protocols and quantitative data necessary for researchers in natural product chemistry and drug discovery.

Introduction to Tetranortriterpenoids from Lansium domesticum

The Meliaceae family is renowned for producing highly modified triterpenoids, known as limonoids or tetranortriterpenoids. These compounds are characterized by the loss of four terminal carbon atoms from a triterpene precursor and often exhibit a wide range of biological activities, including anticancer, antimalarial, and insecticidal properties.[1][2] Phytochemical investigations into Lansium domesticum have led to the isolation of several novel tetranortriterpenoids, including the Kokosanolide series (A, C, D, and G).[1][3] These compounds have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further drug development.[1]

Experimental Protocols: Isolation of Kokosanolides

The following protocols are synthesized from published methodologies for the isolation of Kokosanolides from the fruit peels and seeds of Lansium domesticum.[1][3]

Plant Material and Extraction

-

Collection and Preparation: The fruit peels and seeds of Lansium domesticum are collected and air-dried at room temperature. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.[1]

-

Maceration: The powdered plant material (e.g., 1.7 kg of fruit peels) is exhaustively macerated at room temperature with solvents of increasing polarity. A typical sequential extraction involves:

-

n-hexane (e.g., 6 x 2 L)

-

Ethyl acetate (EtOAc) (e.g., 5 x 2 L)

-

Methanol (MeOH) (e.g., 5 x 2 L)[1]

-

-

Solvent Evaporation: The solvents from each extraction step are evaporated under reduced pressure using a rotary evaporator to yield the crude n-hexane, EtOAc, and MeOH extracts.[1]

Chromatographic Separation and Purification

The crude extracts are subjected to a series of chromatographic techniques to isolate the target compounds. The following is a representative workflow for the isolation of Kokosanolide G from the n-hexane extract of seeds and Kokosanolide D from the methanol extract of fruit peels.[1][3]

Isolation of Kokosanolide G (from seeds):

-

Vacuum Liquid Chromatography (VLC) of n-hexane extract: The crude n-hexane extract (e.g., 86 g) is fractionated by VLC on a silica gel column using a gradient elution system of n-hexane-EtOAc-MeOH. This typically yields several fractions (e.g., A-H).[1]

-

VLC of Active Fraction: The fraction showing promising activity or chemical profile (e.g., Fraction G, 2.3 g) is further subjected to VLC on silica gel with a fine gradient of chloroform (CHCl₃)-MeOH to yield sub-fractions (e.g., G1-G5).[1]

-

Further Chromatographic Steps: Subsequent purification of the sub-fractions is achieved through repeated column chromatography on silica gel using increasingly refined solvent systems to yield the pure compound.

Isolation of Kokosanolide D (from fruit peels):

-

Solvent Partitioning of Methanol Extract: The crude methanol extract (e.g., 75 g) is partitioned between n-butanol and water. The butanol fraction is collected and evaporated.[3]

-

VLC of Butanol Fraction: The butanol fraction (e.g., 24 g) is fractionated by VLC on silica gel with a gradient of n-hexane-EtOAc-MeOH to obtain multiple fractions (e.g., A-Q).[3]

-

Open Column Chromatography: Fractions of interest (e.g., G-H, 2.9 g) are separated by open column chromatography on silica gel using a gradient of dichloromethane-EtOAc to yield numerous sub-fractions.[3]

-

Final Purification: The sub-fractions containing the target compound (e.g., GH13-15, 231.0 mg) are further purified by silica gel open column chromatography with a fine gradient of chloroform-acetone to afford pure Kokosanolide D (e.g., 14.2 mg).[3]

Structural Elucidation

The structures of the isolated tetranortriterpenoids are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution time-of-flight mass spectrometry (HR-TOFMS) is used to determine the exact molecular mass and elemental composition of the compound.[1][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and furan rings.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the carbon skeleton and the complete stereochemistry of the molecule.[1][3]

For instance, the structure of Kokosanolide D was established based on its molecular formula of C₂₇H₃₂O₁₀ as determined by HR-TOFMS. Its ¹³C-NMR and DEPT spectra revealed 27 carbon signals, including characteristic signals for a furan ring, a ketone, two ester groups, and an α,β-unsaturated ketone. 2D NMR correlations (COSY, HMBC) were then used to piece together the complete connectivity of the molecule.[3]

Quantitative Data

The following tables summarize the quantitative data from representative isolation and bioactivity studies of Kokosanolides.

Table 1: Extraction and Isolation Yields

| Starting Material | Initial Weight | Extract/Fraction | Weight | Final Compound | Yield (mg) | Reference |

| L. domesticum Fruit Peels | 1.7 kg | Crude MeOH Extract | 75 g | Kokosanolide D | 14.2 | [3] |

| Butanol Fraction | 24 g | |||||

| Fraction G-H | 2.9 g | |||||

| Fraction GH13-15 | 231.0 mg | |||||

| L. domesticum Seeds | Not specified | Crude n-hexane Extract | 86 g | Kokosanolide G | Not specified | [1] |

| Fraction G | 2.3 g |

Table 2: Spectroscopic Data for Kokosanolide D

| Technique | Data |

| HR-TOFMS | m/z 517.2075 [M+H]⁺ (Calculated for C₂₇H₃₃O₁₀, 517.2074) |

| IR (KBr, cm⁻¹) | 3441 (hydroxyl), 1760 & 1726 (ester carbonyls), 1698 (ketone) |

| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm) values for individual protons |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm) values for 27 carbon atoms, including furan ring signals (142.8, 141.5, 119.7, 110.2), ketone (209.7), and ester groups (172.0, 165.7) |

Note: For complete NMR assignments, refer to the original publication.[3]

Table 3: Cytotoxic Activity of Isolated Kokosanolides

| Compound | Cell Line | IC₅₀ (µg/mL) | Positive Control | IC₅₀ (µg/mL) | Reference |

| Kokosanolide G | MCF-7 (Breast Cancer) | 18.41 | Doxorubicin | 0.17 | [1] |

| Kokosanolide E | MCF-7 (Breast Cancer) | 45.90 | Doxorubicin | 0.17 | [1] |

| Kokosanolide F | MCF-7 (Breast Cancer) | 168.20 | Doxorubicin | 0.17 | [1] |

Biological Activity and Potential Signaling Pathways

Triterpenoids isolated from Lansium domesticum have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[4] For instance, Lamesticumin A, another triterpenoid from this plant, was found to induce apoptosis and cell cycle arrest in the S phase in T-47D breast cancer cells.[4] The cytotoxic activity of tetranortriterpenoids is often attributed to their complex, highly oxygenated structures.[1]

While the specific signaling pathways for Kokosanolides are yet to be fully elucidated, the observed biological effects suggest interference with key cellular processes that regulate cell proliferation and survival. The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents.

References

- 1. smujo.id [smujo.id]

- 2. researchgate.net [researchgate.net]

- 3. Azadirone, a Limonoid Tetranortriterpene, Induces Death Receptors and Sensitizes Human Cancer Cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) through a p53 Protein-independent Mechanism: EVIDENCE FOR THE ROLE OF THE ROS-ERK-CHOP-DEATH RECEPTOR PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Characterization of Novel Compounds from Lansium Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characterization of novel compounds isolated from the Lansium genus, a member of the Meliaceae family. Plants from this genus, particularly Lansium domesticum Corr., are a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Traditionally used in various cultures for medicinal purposes, these plants are now the focus of rigorous scientific investigation to uncover new therapeutic agents.[3][4][5] This document details the prevalent classes of compounds, comprehensive experimental protocols for their isolation and identification, and quantitative data on their biological activities.

Major Classes of Novel Compounds in Lansium Species

Phytochemical investigations into Lansium species have revealed a wealth of novel compounds, predominantly belonging to the terpenoid class.[2][6] The fruit peels, seeds, leaves, and bark are particularly rich sources of these unique chemical entities.[1][2][6]

-

Triterpenoids: This is the most abundant and structurally diverse class of compounds found in Lansium. Many exhibit unusual skeletons, contributing to their significant bioactivities.[6] Key subclasses include:

-

Onoceranoids: Characterized by a unique symmetrical skeleton, several novel onoceranoid triterpenes such as lansionic acid, lansium acids, and kokosanolides E and F have been isolated.[1][7][8][9]

-

Tetranortriterpenoids: This group includes complex limonoids like the dukunolides and kokosanolides, some of which possess novel carbon skeletons.[1][6] Dukunolide A, for instance, features a unique 26-carbon framework.[6]

-

Cycloartane-type Triterpenes: Novel cycloartane triterpenes, such as lansium acid XIII, have been identified from the leaves of L. domesticum.[8]

-

Triterpenoid Glycosides: Lansiosides, which are often glycosides of seco-onoceran triterpenoids, represent another significant group. Lansioside A is a notable example, featuring an amino sugar moiety.[6]

-

-

Sesquiterpenoids: While less common than triterpenoids, novel sesquiterpenes have also been isolated and shown to possess biological activity. For example, a sesquiterpene aldehyde, Lamesticumin A, has been identified from the fruit peels and exhibits cytotoxic properties.[10][11][12]

-

Phenolic Compounds and Flavonoids: The fruit peel, in particular, contains various phenolic compounds, including rutin, scopoletin, and chlorogenic acid.[13] Flavonoid glycosides have also been identified in leaf extracts.

Experimental Protocols for Isolation and Characterization

The successful isolation and structural elucidation of novel compounds from Lansium species require a systematic and multi-technique approach.

Plant Material Preparation and Extraction

-

Collection and Preparation: Plant materials (e.g., fruit peels, seeds, leaves) are collected and identified by a botanist.[14] They are then air-dried or oven-dried at a low temperature to prevent degradation of thermolabile compounds, followed by grinding into a fine powder.[1]

-

Extraction: The powdered material is typically extracted exhaustively using sequential maceration with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).[1] This initial step separates compounds based on their general polarity. For instance, n-hexane extracts are often rich in less polar triterpenoids.[1]

Fractionation and Isolation of Pure Compounds

The crude extracts are complex mixtures and must be subjected to various chromatographic techniques to isolate individual compounds.

-

Preliminary Fractionation: Crude extracts are often first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel.[1] A gradient elution system, for example, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate and then methanol, is used to separate the extract into several less complex fractions.[1][15]

-

Column Chromatography (CC): Each fraction is further purified using repeated column chromatography over silica gel or reversed-phase (e.g., C18) stationary phases.[1] The choice of mobile phase is guided by Thin Layer Chromatography (TLC) analysis to achieve optimal separation.

-

Preparative TLC: For final purification of small quantities of compounds, preparative Thin Layer Chromatography (TLC) is often employed.[15]

The entire fractionation and isolation process is monitored by TLC, with spots visualized under UV light and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid for terpenoids).[16]

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Time-of-Flight Mass Spectrometry (HR-TOFMS) is critical for determining the exact molecular weight and, consequently, the molecular formula of the novel compound.[9] Electrospray Ionization (ESI) is a common soft ionization technique used for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

-

1D NMR: ¹H NMR provides information about the types and number of protons and their connectivity, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).[9]

-

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the complete connectivity of the carbon skeleton and the placement of functional groups.[1][9]

-

-

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O) in ketones or esters, and double bonds (C=C).[9]

-

Single-Crystal X-ray Diffraction: When a suitable crystal of the novel compound can be grown, X-ray crystallography provides unambiguous determination of the complete molecular structure, including the relative and absolute stereochemistry.[6]

Visualization of Key Workflows

Experimental Workflow for Compound Discovery

The following diagram illustrates the general workflow for the isolation and characterization of novel compounds from Lansium species.

Caption: General workflow for isolation and identification of novel compounds.

Hypothesized Signaling Pathway for Cytotoxicity

Several compounds from Lansium exhibit cytotoxic activity. Proteomics studies on extracts suggest that these compounds may target mitochondrial processes to induce cell death in cancer cells.[17] The diagram below illustrates a plausible mechanism of action.

Caption: Hypothesized mitochondrial pathway for cytotoxicity.

Quantitative Data Summary

Spectroscopic and Structural Data of Selected Novel Compounds

The following table summarizes key identification data for several novel triterpenoids isolated from Lansium domesticum.

| Compound Name | Source (Plant Part) | Molecular Formula | [M+H]⁺ (m/z) | Key Spectroscopic Features | Ref |

| Kokosanolide E | Fruit Peels | C₃₀H₅₀O₂ | 443.3881 | ¹³C NMR: 15 carbon signals (symmetrical), olefinic carbons. IR: Hydroxyl group (3443 cm⁻¹). | [9] |

| Kokosanolide F | Fruit Peels | C₃₀H₅₀O₃ | 459.3844 | IR: Hydroxyl (3443 cm⁻¹), ketone (1702 cm⁻¹), and ether (1040 cm⁻¹) groups. | [9] |

| Kokosanolide G | Seeds | C₂₇H₃₂O₉ | 501.2125 | UV: α,β-unsaturated ketone (λmax 282 nm). IR: Hydroxyl, ketone, ester, and ether groups. | [9] |

| Lansioside A | Fruit Peels | Not specified | Not specified | Seco-onoceranoid with an N-acetyl-D-glucosamine moiety. | [6] |

| Dukunolide A | Seeds | Not specified | Not specified | Tetranortriterpenoid with a novel 26-carbon skeleton, structure confirmed by X-ray diffraction. | [6] |

| Lamesticumin A | Fruit Peels | C₃₁H₅₀O₅ | 502 | ¹³C NMR: 30 carbons, two C=O signals. UV: λmax at 236.5 nm. | [10][12] |

Cytotoxic Activity of Isolated Compounds

Several novel compounds from Lansium have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC₅₀ Value (µg/mL) | Ref |

| Kokosanolide E | MCF-7 (Breast) | 45.90 | [1] |

| Kokosanolide G | MCF-7 (Breast) | 18.41 | [1] |

| Lamesticumin A | T-47D (Breast) | 15.68 ± 0.30 | [10][11] |

| Isolated Sesquiterpene Aldehyde | T-47D (Breast) | 48.58 ± 0.96 | [13][15] |

| Isolated Sesquiterpene Aldehyde | HepG2 (Liver) | 127.45 ± 25.76 | [13][15] |

| 8,14-Secogammacera-7,14(27)-dien-3,21-dione | T-47D (Breast) | 30.69 ± 1.87 | [13] |

| 8,14-Secogammacera-7,14(27)-dien-3,21-dione | A549 (Lung) | 13.71 ± 0.42 | [13] |

Conclusion

The Lansium genus is a prolific source of novel natural products, particularly structurally complex triterpenoids and sesquiterpenoids. The systematic application of modern extraction, chromatography, and spectroscopic techniques is essential for the successful isolation and characterization of these compounds. Many of the identified molecules exhibit significant biological activities, including potent cytotoxicity against cancer cell lines, underscoring the potential of Lansium species in drug discovery and development.[4][17] Further research is warranted to explore the full therapeutic potential and mechanisms of action of these unique phytochemicals.

References

- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lansium domesticum [socfindoconservation.co.id]

- 4. oamjms.eu [oamjms.eu]

- 5. Lansones / Lansium parasiticum Correa: / Langsat: Philippine Alternative Medicine / Herbal Therapy [stuartxchange.org]

- 6. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structures of triterpenoids from the leaves of Lansium domesticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A bioactive compound isolated from Duku (Lansium... | F1000Research [f1000research.com]

- 13. smujo.id [smujo.id]

- 14. doc-developpement-durable.org [doc-developpement-durable.org]

- 15. smujo.id [smujo.id]

- 16. researchgate.net [researchgate.net]

- 17. Comparative proteomics reveals anticancer compounds from Lansium domesticum against NSCLC cells target mitochondrial processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Screening of Lansium domesticum Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical screening of Lansium domesticum extracts, a plant rich in bioactive compounds. The guide details the experimental protocols for identifying and quantifying key phytochemicals, presents a summary of these compounds in a clear tabular format, and illustrates the experimental workflow. Lansium domesticum, a fruit-bearing tree of the Meliaceae family, is a subject of significant interest due to its traditional use in medicine and its potential for novel drug discovery.[1][2][3] The various parts of the plant, including the leaves, fruit peel, seeds, and bark, are sources of a diverse range of secondary metabolites.[1][4]

Experimental Protocols

The following section outlines the methodologies for the preparation of Lansium domesticum extracts and the subsequent phytochemical analysis.

1.1. Plant Material Preparation and Extraction

A common method for preparing extracts from Lansium domesticum is maceration.[5][6][7]

-

Sample Collection and Preparation: The desired plant parts (leaves, seeds, fruit peel, or bark) are collected and thoroughly washed. The plant material is then air-dried or dried in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved to prevent enzymatic degradation of the phytochemicals.[7] The dried material is then ground into a fine powder using an electrical grinder.[7]

-

Maceration: The powdered plant material is soaked in a solvent in a sealed container. Common solvents used for extracting phytochemicals from Lansium domesticum include methanol, ethanol, ethyl acetate, n-hexane, and water.[4][5][8] The mixture is left to stand for a period of 24 to 72 hours, often with periodic agitation to enhance the extraction process.[5][8]

-

Filtration and Concentration: After maceration, the mixture is filtered to separate the extract from the solid plant residue. The resulting filtrate, which contains the dissolved phytochemicals, is then concentrated using a rotary evaporator under reduced pressure at a low temperature (e.g., 40°C) to obtain a crude extract.[5]

1.2. Qualitative Phytochemical Screening

Qualitative tests are performed to identify the presence of various classes of phytochemicals in the extracts.

-

Test for Alkaloids (Dragendorff’s Test): A few milliliters of the plant extract are acidified with dilute hydrochloric acid and then treated with Dragendorff’s reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[5]

-

Test for Flavonoids (Shinoda Test): To the extract, a few fragments of magnesium ribbon are added, followed by the dropwise addition of concentrated hydrochloric acid. The appearance of a pink, magenta, or red color suggests the presence of flavonoids.[9]

-

Test for Phenols and Tannins (Ferric Chloride Test): The extract is treated with a few drops of a 5% ferric chloride solution. A blue-black or greenish-black coloration is indicative of the presence of phenols and tannins.[8][10]

-

Test for Saponins (Froth Test): A small amount of the extract is diluted with water and shaken vigorously for about 30 seconds. The formation of a persistent foam layer suggests the presence of saponins.[10]

-

Test for Terpenoids (Salkowski Test): The extract is mixed with chloroform, and concentrated sulfuric acid is carefully added along the sides of the test tube. A reddish-brown coloration at the interface indicates the presence of terpenoids.[10]

-

Test for Steroids (Liebermann-Burchard Test): The extract is treated with acetic anhydride and a few drops of concentrated sulfuric acid. A color change from violet to blue or green indicates the presence of steroids.[10]

1.3. Quantitative Phytochemical Analysis

Quantitative analysis is performed to determine the concentration of specific phytochemical classes.

-

Total Phenolic Content (Folin-Ciocalteu Method): The total phenolic content is determined using the Folin-Ciocalteu reagent, with gallic acid as a standard. The absorbance is measured spectrophotometrically, and the results are typically expressed as milligrams of gallic acid equivalents per gram of extract (mg GAE/g).[11]

-

Total Flavonoid Content (Aluminum Chloride Method): The total flavonoid content is determined using the aluminum chloride colorimetric method, with quercetin as a standard. The absorbance is measured, and the results are expressed as milligrams of quercetin equivalents per gram of extract (mg QE/g).[5]

Phytochemical Composition of Lansium domesticum Extracts

The following table summarizes the quantitative phytochemical analysis of various Lansium domesticum extracts from different studies.

Caption: Summary of quantitative phytochemical analysis of Lansium domesticum extracts.

Experimental Workflow

The general workflow for the phytochemical screening of Lansium domesticum extracts is illustrated in the following diagram.

References

- 1. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lansium domesticum—A Fruit with Multi-Benefits: Traditional Uses, Phytochemicals, Nutritional Value, and Bioactivities [mdpi.com]

- 3. setpublisher.com [setpublisher.com]

- 4. oamjms.eu [oamjms.eu]

- 5. Determination of Antiradical Activity, Total Phenolic, and Total Flavonoid Contents of Extracts and Fractions of Langsat (Lansium domesticum Coor.) Seeds | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Determination of Free Radical Scavenging, Antioxidative DNA Damage Activities and Phytochemical Components of Active Fractions from Lansium domesticum Corr. Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publiscience.org [publiscience.org]

- 9. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts : Oriental Journal of Chemistry [orientjchem.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Structure Elucidation of Novel Natural Products

A Case Study Approach in the Absence of "Lansiumarin A" Data

Initial searches for "this compound" in scientific literature and chemical databases did not yield any specific information for a compound with this name. This suggests that "this compound" may be a novel, as-yet-unpublished compound, a proprietary molecule, or a potential misnomer.

In the spirit of providing a comprehensive and technically accurate guide for researchers, scientists, and drug development professionals, this document will proceed with a detailed case study on the structure elucidation of a complex natural product representative of those isolated from the Lansium genus. We will use a hypothetical molecule, which we will refer to as this compound, to illustrate the complete workflow, from isolation to final structure confirmation, employing state-of-the-art NMR and mass spectrometry techniques. The data presented herein is synthesized to be representative of a complex tetranortriterpenoid, a class of compounds frequently found in Lansium species.

Introduction to the Structural Elucidation of Complex Natural Products

The determination of the chemical structure of a novel natural product is a complex puzzle that requires the systematic application of various analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful and indispensable tools. This guide provides an in-depth look at the methodologies and logical processes involved in elucidating the structure of a novel, complex molecule, using our representative compound, this compound, as an example.

The overall workflow for structure elucidation is a multi-step process that begins with the isolation and purification of the compound, followed by the determination of its molecular formula, and finally the assembly of its 2D and 3D structure through the detailed analysis of NMR data.

Experimental Protocols

Isolation and Purification

The initial step in the characterization of any natural product is its isolation from the source material in a pure form. A general protocol for the isolation of a compound like this compound from the bark of a Lansium species would be as follows:

-

Extraction: The air-dried and powdered bark is exhaustively extracted with a solvent of medium polarity, such as methanol or ethyl acetate, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform or ethyl acetate fraction, which is likely to contain tetranortriterpenoids, is subjected to repeated column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound are combined and further purified by High-Performance Liquid Chromatography (HPLC), typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water mobile phase, to yield the pure compound.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is crucial for determining the accurate mass of the molecular ion, from which the molecular formula can be deduced.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is used.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Analysis: The sample is introduced into the ESI source in positive or negative ion mode. The accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured. The instrument is calibrated using a known standard immediately prior to the analysis to ensure high mass accuracy.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the relative stereochemistry of the molecule. All spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

1D NMR:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of distinct carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is key for connecting the spin systems established by COSY and for placing quaternary carbons and heteroatoms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other in space, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation and Interpretation for this compound

Mass Spectrometry Data

The HR-ESI-MS analysis of this compound provides the molecular formula, which is the first crucial piece of the structural puzzle.

| Ion | Observed m/z | Calculated m/z | Mass Difference (ppm) | Deduced Molecular Formula |

| [M+Na]⁺ | 553.2306 | 553.2308 | -0.4 | C₂₉H₃₈O₉Na |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The data in Table 1 strongly suggests a molecular formula of C₂₉H₃₈O₉ for this compound. The degree of unsaturation (double bond equivalents) can be calculated as 11, indicating the presence of a combination of rings and double bonds.

NMR Spectroscopic Data

The 1D and 2D NMR data are used to piece together the structure of the molecule. The comprehensive NMR data for this compound are summarized in Table 2.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations | HMBC Correlations (H → C) |

| 1 | 78.5 | 3.98 (s) | - | C-2, C-3, C-5, C-9, C-10, C-19 |

| 2 | 35.2 | 2.15 (m), 1.85 (m) | H-3 | C-1, C-3, C-4, C-10 |

| 3 | 71.0 | 4.50 (d, 3.0) | H-2 | C-1, C-2, C-4, C-5 |

| 4 | 40.1 | - | - | - |

| 5 | 45.3 | 2.85 (d, 12.5) | H-6 | C-1, C-3, C-4, C-6, C-7, C-10 |

| 6 | 30.1 | 2.05 (m) | H-5, H-7 | C-5, C-7, C-8, C-10 |

| 7 | 118.9 | 5.95 (d, 10.0) | H-6 | C-5, C-6, C-8, C-9 |

| 8 | 142.3 | - | - | - |

| 9 | 48.2 | 2.95 (d, 12.0) | H-11 | C-1, C-5, C-7, C-8, C-10, C-11 |

| 10 | 42.5 | - | - | - |

| 11 | 25.8 | 1.90 (m), 1.70 (m) | H-9, H-12 | C-8, C-9, C-10, C-12, C-13 |

| 12 | 38.4 | 2.20 (m) | H-11 | C-9, C-11, C-13, C-14, C-17 |

| 13 | 43.1 | - | - | - |

| 14 | 65.7 | - | - | - |

| 15 | 169.8 | - | - | - |

| 16 | 75.1 | 5.40 (s) | - | C-14, C-15, C-17, C-20, C-22 |

| 17 | 51.5 | 3.10 (d, 8.5) | H-22 | C-12, C-13, C-14, C-16, C-18, C-20, C-21 |

| 18 | 21.2 | 1.15 (s) | - | C-12, C-13, C-14, C-17 |

| 19 | 18.5 | 1.05 (s) | - | C-1, C-5, C-9, C-10 |

| 20 | 121.3 | - | - | - |

| 21 | 142.8 | 7.40 (t, 1.5) | H-22, H-23 | C-17, C-20, C-22, C-23 |

| 22 | 110.1 | 6.35 (d, 1.5) | H-21, H-23 | C-17, C-20, C-21 |

| 23 | 140.5 | 7.35 (d, 1.5) | H-21, H-22 | C-20, C-21, C-22 |

| 4-CH₃ | 25.5 | 1.25 (s) | - | C-3, C-4, C-5 |

| 4-CH₃ | 23.8 | 1.18 (s) | - | C-3, C-4, C-5 |

| OAc | 170.5 | - | - | - |

| OAc-CH₃ | 21.0 | 2.08 (s) | - | OAc C=O |

| OMe | 52.8 | 3.65 (s) | - | C-15 |

Table 2: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for this compound in CDCl₃.

Visualizing the Elucidation Workflow

The process of determining the structure from the raw data can be visualized as a logical workflow. The following diagrams, generated using Graphviz, illustrate the overall process and the detailed connectivity analysis.

Step-by-Step Structure Assembly of this compound

-

Molecular Formula and Unsaturation: The molecular formula C₂₉H₃₈O₉ is established from HR-ESI-MS. The 11 degrees of unsaturation point to a highly complex, polycyclic structure with multiple double bonds.

-

Analysis of ¹³C NMR: The ¹³C NMR spectrum shows 29 carbon signals. DEPT experiments would reveal the presence of methyl, methylene, methine, and quaternary carbons. The signals at δC 169.8 and 170.5 indicate two ester or lactone carbonyls. The signals in the range of δC 110-145 suggest the presence of several C=C double bonds.

-

Analysis of ¹H NMR: The ¹H NMR spectrum provides the initial proton count and coupling patterns. The signals at δH 7.40, 7.35, and 6.35 are characteristic of a furan ring, a common moiety in tetranortriterpenoids. The presence of several singlet methyl signals (e.g., δH 1.15, 1.05, 1.25, 1.18) suggests multiple quaternary carbons bearing methyl groups.

-

Building Blocks from COSY: The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of key structural fragments, as illustrated in Figure 2. For instance, correlations between H-2 and H-3 establish the C-2 to C-3 bond. Similarly, a spin system from H-5 through H-6 to H-7 is identified.

-

Connecting the Pieces with HMBC: The HMBC spectrum is the key to assembling the complete carbon skeleton. It shows long-range (2- and 3-bond) correlations between protons and carbons. For example:

-

The singlet proton at δH 3.98 (H-1) shows correlations to C-5 and C-9, linking the A and B rings.

-

The methyl protons at δH 1.15 (H-18) show correlations to C-12, C-13, C-14, and C-17, helping to define the C and D rings and the attachment of the side chain.

-

The methoxy protons (δH 3.65) correlate to the carbonyl carbon at δC 169.8 (C-15), placing the methoxy group.

-

-

Determining Relative Stereochemistry with NOESY: The NOESY spectrum provides through-space correlations that help to elucidate the 3D arrangement of the atoms. For example, a NOESY correlation between the axial proton H-5 and the methyl protons H-19 would indicate that they are on the same face of the molecule. Correlations between H-1 and H-9 would help to define the stereochemistry at the ring junctions.

By meticulously analyzing all of this data in concert, the planar structure and relative stereochemistry of this compound can be confidently proposed.

Conclusion

The structure elucidation of a novel natural product is a systematic process that relies on the synergistic interpretation of data from mass spectrometry and a suite of NMR experiments. While "this compound" remains an uncharacterized molecule, the workflow and methodologies detailed in this guide provide a robust framework for researchers to tackle the structural determination of similarly complex molecules. The careful application of these techniques allows for the unambiguous assignment of the molecular formula, the carbon skeleton, and the relative stereochemistry, paving the way for further investigation into the biological activity and potential therapeutic applications of new chemical entities.

Lansiumarin A: A Technical Guide on Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansiumarin A is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Initially mistaken to originate from the Lansium genus due to its name, scientific evidence has pinpointed its actual source. This technical guide provides a comprehensive overview of the natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and insights into its biological activities and potential signaling pathways.

Natural Sources and Abundance of this compound

Contrary to what its name might imply, this compound is not found in plants of the Lansium genus. The primary natural source of this compound is Clausena lansium , commonly known as Wampee, a fruit-bearing plant belonging to the Rutaceae family.[1][2] Specifically, this compound, along with related compounds Lansiumarin-B and Lansiumarin-C, has been isolated from the twigs and branches of this plant.[1][3]

While the presence of this compound in Clausena lansium is qualitatively established, there is currently a lack of quantitative data in the available scientific literature regarding its specific abundance in different parts of the plant (e.g., in mg/g of dry weight). Further research is required to quantify the concentration of this compound in the leaves, stems, and roots of Clausena lansium to ascertain the most viable source for extraction.

Quantitative Data Summary

| Compound | Plant Source | Plant Part | Abundance | Reference |

| This compound | Clausena lansium | Twigs, Branches | Not Quantified | [1][3] |

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of furanocoumarins like this compound from plant material, based on established methodologies for this class of compounds.[4][5][6]

Plant Material Collection and Preparation

-

Collection: Collect fresh twigs and branches of Clausena lansium.

-

Washing and Drying: Thoroughly wash the plant material with distilled water to remove any surface contaminants. Air-dry the material in the shade or use a plant dryer at a controlled temperature (typically 40-50 °C) to prevent the degradation of thermolabile compounds.

-

Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder.

Extraction

-

Solvent Maceration:

-

Soak the powdered plant material in a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of coumarins.[4] A solvent-to-sample ratio of 10:1 (v/w) is a typical starting point.

-

Agitate the mixture periodically for 24-48 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 45 °C to obtain a crude extract.

Fractionation and Isolation

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

-

Separate the aqueous layer and subsequently partition it against solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

Subject the ethyl acetate fraction, which is likely to contain furanocoumarins, to column chromatography over silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm and 366 nm).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest (as indicated by TLC).

-

Further purify the pooled fractions using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water.

-

Collect the peak corresponding to this compound.

-

Structure Elucidation

-

The structure of the isolated compound can be confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC experiments to determine the proton and carbon framework and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the furanocoumarin chromophore.

-

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the realm of oncology.

Cytotoxic Activity

Research has shown that this compound exhibits cytotoxic effects against several human cancer cell lines. Specifically, it has been tested against:

-

KB cells: Human oral epidermoid carcinoma

-

MCF7 cells: Human breast adenocarcinoma

-

NCI-H187 cells: Human small cell lung cancer

The cytotoxic nature of this compound suggests its potential as a lead compound for the development of novel anticancer agents.[1][3]

Potential Signaling Pathways

While the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, the activities of other furanocoumarins and cytotoxic compounds provide a basis for hypothesizing potential pathways.

Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways often implicated in apoptosis include:

-

The Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation by cellular stress (which can be induced by cytotoxic compounds), cause the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), such as caspase-9 and the executioner caspase-3, leading to cell death.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspases, such as caspase-8, which then activate the executioner caspases.

-

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial cell survival pathway that is often overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Depending on the cellular context and the specific stimulus, activation of certain MAPK pathways (e.g., JNK and p38) can promote apoptosis.

Given the cytotoxic nature of this compound, it is plausible that it may induce apoptosis in cancer cells through one or more of these pathways.

Caption: Hypothesized signaling pathways for this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [bio-protocol.org]

- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds [jmchemsci.com]

A Technical Guide to the Solubility and Stability of Lansiumarin A: A Proposed Framework for Investigation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of Lansiumarin A is limited. This guide provides a comprehensive framework of proposed methodologies and best practices for investigating these critical parameters, based on its chemical class (psoralen) and established pharmaceutical industry guidelines.

Introduction

This compound, a member of the psoralen class of organic compounds, is a natural product with potential pharmacological activities.[1] Psoralens are characterized by a furan ring fused with a coumarin moiety.[1] A thorough understanding of the solubility and stability of this compound is paramount for its potential development as a therapeutic agent. These properties are critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.[2][3]

This technical guide outlines a proposed framework for systematically evaluating the solubility and stability of this compound. It includes recommended experimental protocols, data presentation formats, and analytical methodologies.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, only estimated water solubility data for this compound is available. A comprehensive solubility profile in various solvents is essential for preclinical and formulation development.

Predicted Solubility

A summary of the currently available predicted water solubility data for this compound is presented in Table 1.

| Parameter | Predicted Value | Source |

| Water Solubility at 25 °C | 0.77 mg/L | The Good Scents Company Information System |

| Water Solubility | 0.013 g/L | ALOGPS |

Proposed Experimental Protocol for Solubility Determination

A robust determination of this compound's solubility should be conducted across a range of pharmaceutically relevant solvents at various temperatures.[4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in a panel of solvents at different temperatures.

Materials:

-

This compound (purity >95%)

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, propylene glycol, polyethylene glycol 400 (PEG 400), acetone, and other relevant organic solvents.

-

Calibrated temperature-controlled shaker or incubator.

-

Analytical balance.

-

Centrifuge.

-

Validated analytical method for this compound quantification (e.g., HPLC-UV).

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in sealed vials. The excess solid ensures that equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker set at the desired temperatures (e.g., 4 °C, 25 °C, and 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Sample Processing: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with an appropriate solvent if necessary, and analyze the concentration of this compound using a validated analytical method.

Proposed Experimental Workflow for Solubility Assessment

Stability Assessment

Evaluating the intrinsic stability of this compound is crucial for identifying potential degradation pathways and developing a stable formulation.[2][8] Forced degradation studies are recommended by the International Council for Harmonisation (ICH) to understand the degradation profile of a drug substance.[9][10]

Proposed Forced Degradation Studies

Forced degradation studies should be performed under various stress conditions to accelerate the degradation of this compound.[10][11][12]

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100 °C) for an extended period.

-

Photostability: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent. For solid-state studies, use the pure API.

-

Stress Application: Expose the samples to the respective stress conditions for a defined period. The duration of the study should be sufficient to achieve 5-20% degradation.

-

Sample Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometry) to separate and identify the degradation products.

Proposed Experimental Workflow for Forced Degradation Studies

Potential Degradation Pathways

Based on the psoralen core structure of this compound, several degradation pathways can be hypothesized. The lactone ring is susceptible to hydrolysis under basic conditions, leading to the opening of the pyrone ring. The furan ring can be prone to oxidation. Photochemical reactions are also a significant consideration for psoralens, which are known to undergo [2+2] cycloadditions and other photolytic degradation pathways.

Analytical Methodologies

A validated, stability-indicating analytical method is essential for the accurate quantification of this compound and its degradation products in solubility and stability samples.[15][16][17][18][19] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Proposed HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.

Chromatographic Conditions (to be optimized):

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: Controlled at a constant temperature (e.g., 25-30 °C).

Validation Parameters (as per ICH Q2(R1) guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Proposed Workflow for Analytical Method Development

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. While experimental data for this specific compound is not widely available, the proposed protocols and workflows, based on established scientific principles and regulatory guidelines, offer a robust starting point for researchers and drug development professionals. The successful execution of these studies will generate critical data to support the potential development of this compound as a therapeutic agent.

References

- 1. foodb.ca [foodb.ca]

- 2. almacgroup.com [almacgroup.com]

- 3. netpharmalab.es [netpharmalab.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Photostability | SGS [sgs.com]

- 15. bundesumweltministerium.de [bundesumweltministerium.de]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Development of Analytical Method for the Quantitation of Monoclonal Antibodies Solutions via Raman Spectroscopy: The Case of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Bioactive Compounds from Lansium domesticum

Disclaimer: Extensive searches for "Lansiumarin A" did not yield any results in the reviewed scientific literature. It is possible that this is a novel compound not yet reported, or the name may be misspelled. This guide will instead provide a comprehensive overview of the spectroscopic data for a representative bioactive compound isolated from Lansium domesticum, Lamesticumin A , to serve as a detailed example for researchers, scientists, and drug development professionals.

Introduction

Lansium domesticum Corr., a member of the Meliaceae family, is a fruit-bearing tree native to Southeast Asia. Various parts of this plant, including the fruit peels, seeds, and bark, are rich sources of structurally diverse and biologically active triterpenoids and tetranortriterpenoids.[1][2] These compounds have garnered significant interest for their potential pharmacological activities, including cytotoxic, antimalarial, antibacterial, and antimutagenic properties.[3] The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide presents a detailed summary of the spectroscopic data for Lamesticumin A, a compound isolated from the fruit peels of Lansium domesticum.[3]

Spectroscopic Data for Lamesticumin A

The following tables summarize the key spectroscopic data obtained for the structural characterization of Lamesticumin A.

Table 1: UV-Vis and IR Spectroscopic Data for Lamesticumin A

| Spectroscopic Method | Wavelength/Wavenumber | Interpretation |

| UV-Vis | λmax 236.5 nm[3] | Indicates the presence of a conjugated system. |

| IR | 1712 cm⁻¹[3] | Suggests the presence of a carbonyl group (C=O).[3] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Lamesticumin A

Note: The complete NMR data for Lamesticumin A was not fully available in the provided search results. The available data is presented below.

| Position/Group | ¹³C NMR (δ, ppm)[3] | ¹H NMR (δ, ppm) | Key HMBC Correlations |

| C=O | 147.6, 148.1 | - | - |

| =CH₂ | 107.4, 114.2 | - | Confirmed by 2D (Het-Cor) NMR[3] |

| Other signals | (30 total carbons observed) | - | - |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments typically employed in the isolation and characterization of natural products like Lamesticumin A.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

Data Acquisition: The sample is placed in a quartz cuvette, and the spectrum is recorded over a wavelength range of approximately 200 to 800 nm. A solvent blank is used as a reference. The wavelength of maximum absorption (λmax) is reported.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the crystal.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used to acquire ¹H, ¹³C, and various 2D NMR spectra.[3]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for assembling the molecular skeleton.

-

-

Visualizations

Workflow for Spectroscopic Analysis of a Novel Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel compound from a natural source, such as Lansium domesticum.

Logical Relationship in NMR-Based Structure Elucidation

This diagram shows the logical connections between different NMR experiments in the process of determining a molecule's structure.

References

- 1. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New onoceranoid triterpene constituents from Lansium domesticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A bioactive compound isolated from Duku ( Lansium domesticum Corr) fruit peels exhibits cytotoxicity against T47D cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Secondary Metabolites in the Meliaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Meliaceae family, commonly known as the mahogany family, is a rich source of structurally diverse and biologically active secondary metabolites. These compounds, particularly the highly modified triterpenoids known as limonoids, have garnered significant attention for their potent insecticidal, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the methodologies for identifying novel secondary metabolites from this important plant family, from initial extraction to final structure elucidation and bioactivity assessment.

Biosynthesis of Limonoids in Meliaceae

The characteristic secondary metabolites of the Meliaceae family are the limonoids, which are derived from the tetracyclic triterpenoid precursor, tirucallol or euphol. The biosynthesis is a complex process involving a series of oxidative reactions and skeletal rearrangements. The initial steps involve the epoxidation of the Δ⁷ bond, followed by a Wagner-Meerwein shift of a methyl group, leading to the formation of the characteristic C-7 oxygenation.[3][4] Subsequent loss of four carbon atoms from the side chain and cyclization forms the furan ring, a hallmark of many limonoids.[2] Further modifications, such as C-ring seco-cleavage, lead to the vast diversity of limonoid structures observed in nature.[2][5]

Triterpenoid [label="Tetracyclic Triterpenoid\n(e.g., Tirucallol)"]; Epoxidation [label="Epoxidation of Δ⁷ bond"]; Wagner_Meerwein [label="Wagner-Meerwein Shift"]; Side_Chain_Cleavage [label="Side Chain Cleavage\n(Loss of 4 Carbons)"]; Furan_Ring_Formation [label="Furan Ring Formation"]; Basic_Limonoid [label="Basic Limonoid Skeleton"]; Further_Modifications [label="Further Oxidations and\nRearrangements"]; Diverse_Limonoids [label="Diverse Limonoids\n(e.g., Azadirachtin)"];

Triterpenoid -> Epoxidation [label="Oxidosqualene\ncyclase"]; Epoxidation -> Wagner_Meerwein; Wagner_Meerwein -> Side_Chain_Cleavage; Side_Chain_Cleavage -> Furan_Ring_Formation; Furan_Ring_Formation -> Basic_Limonoid; Basic_Limonoid -> Further_Modifications [label="CYP450s, etc."]; Further_Modifications -> Diverse_Limonoids; }

Figure 1: Simplified biosynthetic pathway of limonoids in Meliaceae.

Experimental Protocols

A systematic approach is crucial for the successful isolation and identification of novel secondary metabolites. The following sections detail the key experimental stages.

Plant_Material [label="Plant Material Collection\nand Preparation"]; Extraction [label="Extraction of Secondary Metabolites"]; Fractionation [label="Bioassay-Guided Fractionation"]; Isolation [label="Isolation of Pure Compounds\n(HPLC, etc.)"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)"]; Bioactivity_Testing [label="Bioactivity Testing of\nPure Compounds"]; Novel_Compound [label="Novel Secondary Metabolite"];

Plant_Material -> Extraction; Extraction -> Fractionation; Fractionation -> Isolation; Isolation -> Structure_Elucidation; Structure_Elucidation -> Novel_Compound; Isolation -> Bioactivity_Testing; Bioactivity_Testing -> Novel_Compound; }

Figure 2: General experimental workflow for identifying novel secondary metabolites.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (leaves, bark, seeds, etc.) from a healthy, mature plant. Proper identification and documentation of the plant species are essential.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of thermolabile compounds. Alternatively, freeze-drying can be used.

-

Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.

Extraction of Secondary Metabolites

The choice of extraction method and solvent is critical and depends on the polarity of the target compounds.

Maceration Protocol:

-

Weigh the powdered plant material and place it in a large container.

-

Add a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) in a ratio of 1:10 (w/v).[6]

-

Seal the container and allow it to stand at room temperature for 24-72 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol:

-

Place the powdered plant material in a thimble made of thick filter paper.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with the appropriate solvent.

-

Heat the flask. The solvent will evaporate, move up to the condenser, and drip into the chamber with the thimble.

-

Once the chamber is full, the solvent is siphoned back into the flask. This process is repeated for several hours until the extraction is complete.[7]

-

Concentrate the solvent in the flask to obtain the crude extract.

Bioassay-Guided Fractionation

To efficiently isolate bioactive compounds, a bioassay-guided fractionation approach is often employed. This involves testing the biological activity of the crude extract and its subsequent fractions at each stage of separation.

Protocol:

-

Perform a preliminary bioassay on the crude extract to confirm activity.

-

Subject the crude extract to a primary fractionation technique, such as liquid-liquid partitioning or column chromatography with a non-polar stationary phase (e.g., silica gel).

-

Elute with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

-

Collect the fractions and test each for biological activity.

-

Pool the active fractions and subject them to further chromatographic separation until a pure, active compound is isolated.

Isolation of Pure Compounds by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the final purification of secondary metabolites.

General HPLC Protocol:

-

Column: A C18 reversed-phase column is commonly used for the separation of Meliaceae limonoids.

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B) is typically employed. The gradient can be optimized based on the polarity of the target compounds.[8]

-

Injection Volume: 20 µL of the sample dissolved in the mobile phase.[9]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 210-280 nm) or a photodiode array (PDA) detector to obtain UV spectra.

-

Collect the peaks corresponding to individual compounds for further analysis.

Structure Elucidation

2.5.1. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and proposing a molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.[10]

UHPLC-MS/SRM Protocol for Limonoid Quantification:

-

UHPLC System: Agilent 1290 Infinity UHPLC system.

-

Column: C18 column.

-

Flow Rate: 0.2 mL/minute.

-

MS System: Coupled with a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[11]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for limonoids.

GC-MS Protocol for Volatile Compounds:

-

GC System: Coupled with a mass spectrometer.

-

Column: A capillary column such as Elite-I (100% dimethyl polysiloxane).[12]

-

Carrier Gas: Helium.

-

Ionization: Electron Impact (EI) at 70 eV.[13]

-

Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

2.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel compounds. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments is required.

General NMR Data Acquisition Parameters:

-

Solvent: Deuterated solvents such as CDCl₃ or CD₃OD.

-

¹H NMR:

-

Pulse Program: Standard zg pulse program.

-

Acquisition Time (AQ): ~1.36 s.

-

Relaxation Delay (RD): 4.0 s.

-

Number of Scans (NS): 64-128.[14]

-

-

¹³C NMR:

-

Proton-decoupled experiment.

-

-

2D NMR: Standard pulse programs for COSY, HSQC, HMBC, and NOESY experiments are used to establish through-bond and through-space correlations.

Quantitative Data and Bioactivity

The Meliaceae family is a proven source of compounds with significant biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Cytotoxic Activity of Meliaceae Extracts and Compounds

| Species/Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Aphanamixis polystachya extract | Huh-7 | 3 | [5] |

| Aphanamixis polystachya extract | DU-145 | 3.5 | [5] |

| Aphanamixis polystachya extract | MCF-7 | 13.4 | [5] |

| Melia azedarach extract | DU-145 | 18.3 | [5] |

| Melia azedarach extract | MCF-7 | 47 | [5] |

| Aglaia foveolata leaves extract | MCF-7 | 72.4 | [15] |

| Aglaia foveolata stem bark extract | MCF-7 | 103.2 | [15] |

| Meliarachin C | HL-60 | 0.65 µM | [16] |

| 3-O-deacetyl-4'-demethyl-28-oxosalannin | HL-60 | 2.8 µM | [16] |

Table 2: Antifeedant Activity of Meliaceae Limonoids

| Compound | Insect Species | ED₅₀ (µg/cm²) | Reference |

| Meliartenin | Epilachna paenulata | 0.80 | [17] |

| Azadirachtin | Epilachna paenulata | 0.72 | [17] |

| Toosendanin | Epilachna paenulata | 3.69 | [17] |

Dereplication Strategies

With a large number of known secondary metabolites from the Meliaceae family, it is crucial to employ dereplication strategies early in the discovery process to avoid the re-isolation of known compounds. This involves comparing the analytical data (e.g., LC-MS and NMR) of the crude extract or fractions with databases of known natural products.

Crude_Extract [label="Crude Extract or Fraction"]; LCMS_Analysis [label="LC-MS Analysis\n(Molecular Weight and Formula)"]; NMR_Analysis [label="NMR Analysis\n(Preliminary Structural Features)"]; Database_Search [label="Database Search\n(e.g., SciFinder, Reaxys)"]; Known_Compound [label="Known Compound Identified"]; Novel_Compound_Candidate [label="Potential Novel Compound"];